![molecular formula C40H32O6Sn B14328251 Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane CAS No. 110301-88-7](/img/structure/B14328251.png)
Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane is an organotin compound characterized by the presence of biphenyl and methoxybenzoyl groups attached to a tin atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane typically involves the reaction of [1,1’-biphenyl]-4-ylstannane with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The methoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学研究应用
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane involves its interaction with molecular targets such as enzymes or cellular receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role as a catalyst or its biological activity.
相似化合物的比较
Similar Compounds
Di([1,1’-biphenyl]-4-yl)stannane: Lacks the methoxybenzoyl groups, making it less versatile in terms of functionalization.
Bis(tributyltin) oxide: Another organotin compound with different structural features and applications.
Triphenyltin chloride: A widely studied organotin compound with distinct properties and uses.
Uniqueness
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane is unique due to the presence of both biphenyl and methoxybenzoyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with different molecular targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
110301-88-7 |
|---|---|
分子式 |
C40H32O6Sn |
分子量 |
727.4 g/mol |
IUPAC 名称 |
[(4-methoxybenzoyl)oxy-bis(4-phenylphenyl)stannyl] 4-methoxybenzoate |
InChI |
InChI=1S/2C12H9.2C8H8O3.Sn/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;2*1-11-7-4-2-6(3-5-7)8(9)10;/h2*1,3-10H;2*2-5H,1H3,(H,9,10);/q;;;;+2/p-2 |
InChI 键 |
FYCTYVUMUJCISS-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=C(C=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)OC(=O)C6=CC=C(C=C6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



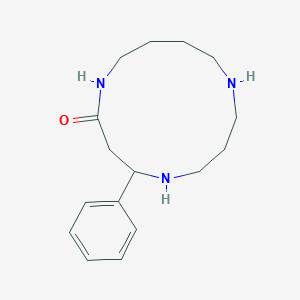


![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
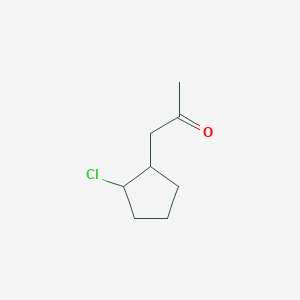
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
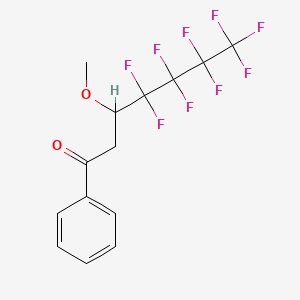
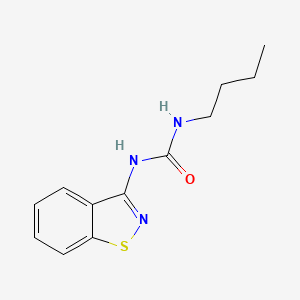
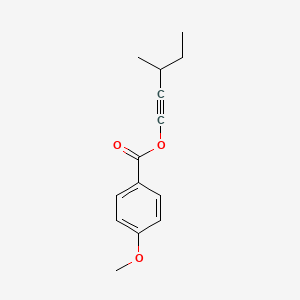

![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
